molecular formula C18H20F3N3O2 B1429509 {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311279-74-9

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

Cat. No.: B1429509
CAS No.: 1311279-74-9
M. Wt: 367.4 g/mol
InChI Key: XBLFHNYBDKXXPP-UHFFFAOYSA-N
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Description

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a dimethylamino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with the trifluoromethyl and dimethylamino substituents. This can be achieved through a series of reactions starting from commercially available precursors.

    Benzylation: The pyridine derivative is then subjected to benzylation, introducing the benzyl group at the desired position.

    Methylation: The benzylated intermediate undergoes methylation to introduce the methyl-amino group.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. Researchers are exploring its efficacy in treating various conditions, including neurological disorders and inflammatory diseases.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s trifluoromethyl and dimethylamino groups play a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid
  • 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
  • 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

Uniqueness

Compared to these similar compounds, {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid stands out due to the presence of the acetic acid moiety, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse applications.

Properties

IUPAC Name

2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-5-12(7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLFHNYBDKXXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121854
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311279-74-9
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311279-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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